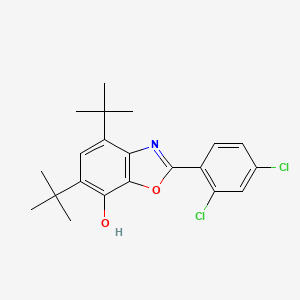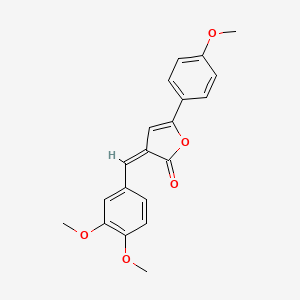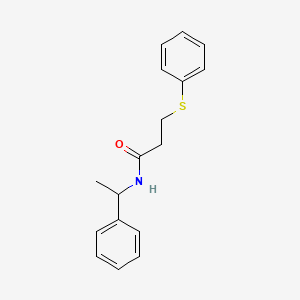
4,6-di-tert-butyl-2-(2,4-dichlorophenyl)-1,3-benzoxazol-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-di-tert-butyl-2-(2,4-dichlorophenyl)-1,3-benzoxazol-7-ol, commonly known as Tinopal CBS-X, is a fluorescent brightener that is widely used in various industries. It is a white or yellowish powder that is soluble in organic solvents and has a melting point of 205-210°C. Tinopal CBS-X is commonly used in the textile, paper, and detergent industries due to its ability to enhance the whiteness and brightness of products.
Mechanism of Action
Tinopal CBS-X works by absorbing ultraviolet light and emitting blue light, which enhances the whiteness and brightness of products. The compound has a maximum absorption wavelength of 347 nm and a maximum emission wavelength of 436 nm.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of Tinopal CBS-X. However, studies have shown that the compound is not toxic to humans or animals when used in small doses.
Advantages and Limitations for Lab Experiments
Tinopal CBS-X has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. It is also relatively inexpensive compared to other fluorescent brighteners. However, one limitation of Tinopal CBS-X is that it has a relatively low quantum yield, which can limit its sensitivity in certain applications.
Future Directions
There are several future directions for research on Tinopal CBS-X. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the optimization of the compound's properties for use in specific applications. Additionally, there is potential for the use of Tinopal CBS-X in biomedical applications, such as imaging and drug delivery.
Synthesis Methods
The synthesis of Tinopal CBS-X involves a series of chemical reactions. The starting materials are 2,4-dichloroaniline and 2-tert-butyl-4,6-dimethylphenol. These two compounds are reacted with phosgene to form the intermediate, 2-(2,4-dichlorophenyl)-4,6-dimethyl-1,3,5-triazine. This intermediate is then reacted with sodium hydroxide and 2-(2-hydroxyphenyl)benzoxazole to form Tinopal CBS-X.
Scientific Research Applications
Tinopal CBS-X has been extensively studied for its applications in various fields of science. In the textile industry, it is used as a whitening agent to enhance the brightness and whiteness of fabrics. It is also used in paper production to improve the whiteness of paper products. In the detergent industry, it is used as a brightening agent to enhance the appearance of laundry detergents.
properties
IUPAC Name |
4,6-ditert-butyl-2-(2,4-dichlorophenyl)-1,3-benzoxazol-7-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2NO2/c1-20(2,3)13-10-14(21(4,5)6)17(25)18-16(13)24-19(26-18)12-8-7-11(22)9-15(12)23/h7-10,25H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSAXFZNOXTMMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C2=C1N=C(O2)C3=C(C=C(C=C3)Cl)Cl)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Ditert-butyl-2-(2,4-dichlorophenyl)-1,3-benzoxazol-7-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R*,6S*)-4-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B4971704.png)
![ethyl 1-(2-fluorobenzyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4971706.png)
![N~2~-[(3,4-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B4971711.png)
![2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B4971727.png)

![4-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B4971746.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B4971754.png)


![2-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4971768.png)
![6-{4-[3-(2-chlorophenoxy)propoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4971789.png)
![5-(4-fluorophenyl)-N-[4-(1-hydroxyethyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4971793.png)
![[1-(4-phenylcyclohexyl)-2-pyrrolidinyl]methanol](/img/structure/B4971794.png)
![4-{3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}morpholine](/img/structure/B4971800.png)